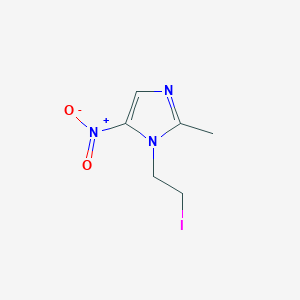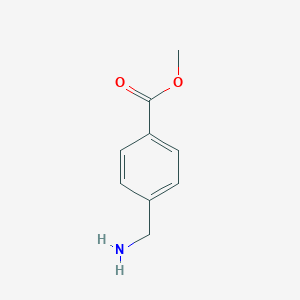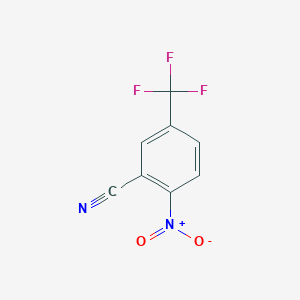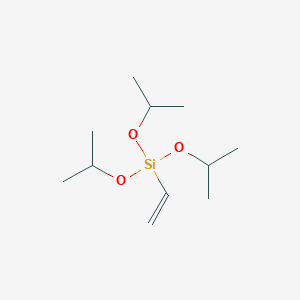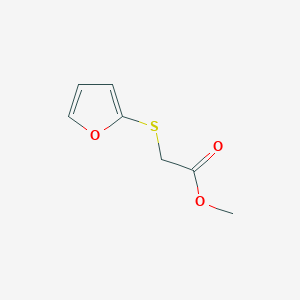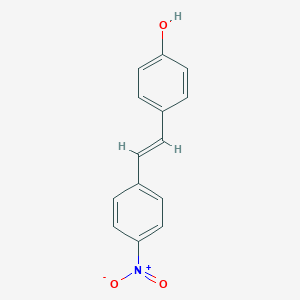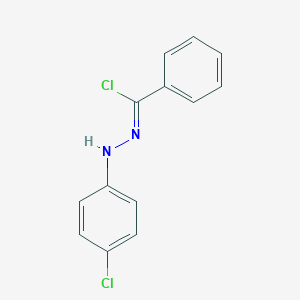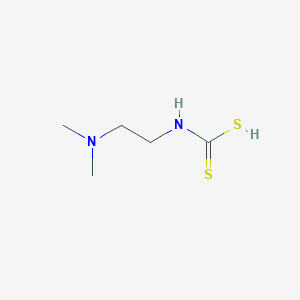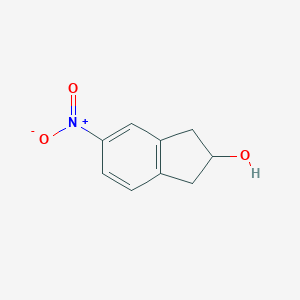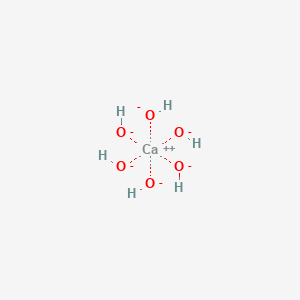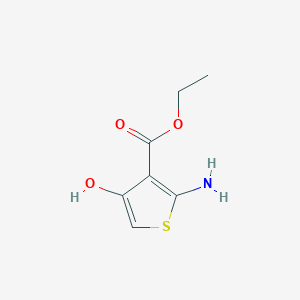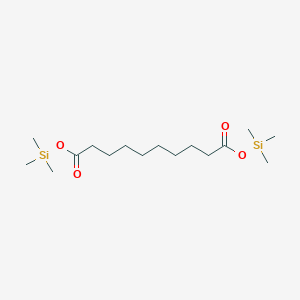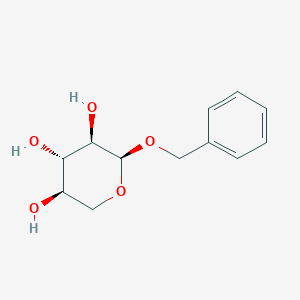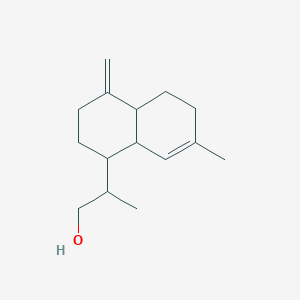
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that can be produced through a variety of methods, and its unique structure makes it an attractive candidate for a range of applications.
Scientific Research Applications
Ring Contraction and Protecting Groups
A study examined the effect of protecting groups on the reaction of alkenol derivatives like 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol with thallium trinitrate (TTN). This reaction involved ring contraction, demonstrating high diastereoselectivity due to thallium(III) coordination. This finding illustrates the significance of protecting groups in chemical transformations, providing insights into the manipulation of similar naphthalene-based compounds (Ferraz & Silva, 2002).
Synthesis of Naphthalene Derivatives
A synthesis study focused on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This research contributes to the development of novel naphthalene derivatives with potential applications in various chemical and pharmaceutical fields (Yang Jing, 2010).
Photophysical Properties of Derivatives
An investigation into the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one and its derivatives, which are models for PRODAN (6-propionyl-2-(dimethylamino)naphthalene), revealed insights into their emission and absorption behaviors. Such studies are crucial for understanding the photophysical behavior of related naphthalene derivatives (Lobo & Abelt, 2003).
Nanocatalysis in Synthesis
Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrated high efficiency and clean methodology. This underscores the potential of nanotechnology in enhancing chemical synthesis processes, especially for naphthalene-based compounds (Mokhtary & Torabi, 2017).
COX Inhibition by Naphthol Derivatives
A study synthesized naphthol derivatives like 2-(3'-hydroxypropyl)-naphthalen-1-ol and investigated their inhibitory effects on cyclooxygenase I and II. The results contribute to the understanding of anti-inflammatory properties and the potential medicinal applications of naphthalene derivatives (Kongkathip et al., 2005).
properties
CAS RN |
18045-73-3 |
|---|---|
Product Name |
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2-(7-methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3 |
InChI Key |
MYDKPYLMJFRWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



